molecular formula C6H9FNNaO2 B2552510 Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate CAS No. 2226305-37-7

Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate

Cat. No.: B2552510
CAS No.: 2226305-37-7
M. Wt: 169.131
InChI Key: COCFNMYXSJYBFT-UHFFFAOYSA-M
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Description

Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate: is a chemical compound with the molecular formula C6H10FNO2.Na and a molecular weight of 169.13 g/mol . It is a sodium salt of 1-(2-fluoroethyl)azetidine-3-carboxylic acid. This compound is of interest due to its unique structure, which includes a four-membered azetidine ring substituted with a fluoroethyl group and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

    Formation of the Sodium Salt: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate can undergo oxidation reactions, particularly at the fluoroethyl group, leading to the formation of fluoroethyl ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Fluoroethyl ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

    Biochemical Studies: It can be used in biochemical studies to investigate the effects of fluoroethyl groups on biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate involves its interaction with molecular targets in biological systems. The fluoroethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The azetidine ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

    Sodium;1-(2-chloroethyl)azetidine-3-carboxylate: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    Sodium;1-(2-bromoethyl)azetidine-3-carboxylate: Similar structure but with a bromoethyl group instead of a fluoroethyl group.

    Sodium;1-(2-iodoethyl)azetidine-3-carboxylate: Similar structure but with an iodoethyl group instead of a fluoroethyl group.

Uniqueness:

    Fluoroethyl Group: The presence of the fluoroethyl group in Sodium;1-(2-fluoroethyl)azetidine-3-carboxylate imparts unique electronic and steric properties, making it distinct from its chloro, bromo, and iodo counterparts.

Properties

IUPAC Name

sodium;1-(2-fluoroethyl)azetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.Na/c7-1-2-8-3-5(4-8)6(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCFNMYXSJYBFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCF)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FNNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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